1-Amino-3-methylbut-3-en-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-amino-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h5,7H,1,3,6H2,2H3 |
InChI Key |
NTKSLCGTSLOBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CN)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Amino 3 Methylbut 3 En 2 Ol
Retrosynthetic Analysis of 1-Amino-3-methylbut-3-en-2-ol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways.
Disconnection Strategies Based on Carbon-Nitrogen Bond Formation
A primary retrosynthetic disconnection strategy for this compound involves the cleavage of the carbon-nitrogen (C-N) bond. This approach identifies an amine or an amine equivalent and an electrophilic carbon component as key synthons.
One plausible disconnection of the C1-N bond points to a precursor such as a 1-halo-3-methylbut-3-en-2-ol or a related electrophile, and ammonia (B1221849) or a protected amine equivalent as the nucleophile. This strategy is attractive due to the commercial availability of ammonia and various amine sources. The forward reaction would involve a nucleophilic substitution at the C1 position.
Another C-N bond formation strategy involves the ring-opening of a suitable epoxide. In this scenario, the target molecule can be seen as arising from the reaction of a vinyloxirane, specifically 2-methyl-2-vinyloxirane (B167661), with ammonia. The regioselectivity of the epoxide opening is a critical factor in this approach, with the nucleophilic attack of ammonia preferentially occurring at the less hindered carbon of the epoxide ring.
| Disconnection | Synthons | Potential Starting Materials | Forward Reaction |
| C1-N Bond | 1-amino synthon + 1-carbon electrophile | Ammonia + 1-bromo-3-methylbut-3-en-2-ol | Nucleophilic Substitution |
| C1-N Bond | 1-amino synthon + 2-carbon electrophile | Ammonia + 2-methyl-2-vinyloxirane | Epoxide Ring-Opening |
Disconnection Strategies Based on Carbon-Oxygen Bond Formation
Alternatively, a retrosynthetic analysis can be based on the formation of the carbon-oxygen (C-O) bond. Disconnecting the C2-O bond of the tertiary alcohol suggests a Grignard-type reaction. This would involve a vinyl Grignard reagent, such as vinylmagnesium bromide, attacking the carbonyl group of an amino ketone, like 1-amino-3-methyl-2-butanone.
This approach offers a powerful method for constructing the carbon skeleton and introducing the hydroxyl group simultaneously. However, it requires the synthesis of the precursor amino ketone, which may involve multiple steps.
| Disconnection | Synthons | Potential Starting Materials | Forward Reaction |
| C2-O Bond | Vinyl nucleophile + Amino ketone electrophile | Vinylmagnesium bromide + 1-amino-3-methyl-2-butanone | Grignard Reaction |
Disconnection Strategies Based on Carbon-Carbon Double Bond Manipulation
A third retrosynthetic approach focuses on the manipulation of the carbon-carbon double bond. The vinyl group in this compound can be retrosynthetically derived from an alkyne precursor. This suggests that the target molecule could be synthesized from 1-amino-3-methylbut-3-yn-2-ol through a selective reduction of the triple bond to a double bond.
This strategy is advantageous if the corresponding amino alkynol is readily accessible. The choice of reducing agent is crucial to prevent over-reduction to the corresponding saturated alkane.
| Disconnection | Transformation | Precursor Molecule | Forward Reaction |
| C=C Bond | Alkyne Reduction | 1-amino-3-methylbut-3-yn-2-ol | Selective Hydrogenation |
Conventional Synthetic Routes to this compound and Analogues
Conventional synthetic routes translate the retrosynthetic strategies into practical laboratory procedures. These routes often involve multi-step sequences to achieve the desired target molecule.
Amination Strategies
Amination strategies are central to the synthesis of this compound, focusing on the introduction of the amino group.
Direct amination of allylic alcohols represents an atom-economical and efficient method for the synthesis of allylic amines. Recent advancements have focused on the use of transition metal catalysts to facilitate this transformation. For the synthesis of primary allylic amines like this compound, the direct use of ammonia or an ammonia surrogate is required.
A notable development in this area is the palladium-catalyzed direct amination of allylic alcohols using ammonium (B1175870) acetate as a readily available and easy-to-handle source of ammonia. acs.orgacs.org This method offers a practical approach for the synthesis of primary allylic amines with high selectivity for monoallylation. acs.orgacs.org The reaction is believed to proceed through the formation of a π-allyl palladium complex, followed by nucleophilic attack by ammonia. acs.org The presence of an acid, such as acetic acid from ammonium acetate, can activate the hydroxyl group of the allylic alcohol, facilitating its departure. acs.org
A potential synthetic route to this compound via this method would involve the direct reaction of 2-methyl-3-buten-2-ol with ammonium acetate in the presence of a suitable palladium catalyst and ligand system.
| Starting Material | Reagents and Conditions | Product |
| 2-Methyl-3-buten-2-ol | Pd catalyst, Ligand, Ammonium acetate | This compound |
Another direct amination approach involves the ring-opening of vinyloxiranes with ammonia. The reaction of 2-methyl-2-vinyloxirane with aqueous ammonium hydroxide (B78521) can lead to the formation of the desired vicinal anti-amino alcohol with high regioselectivity. diva-portal.org This method provides a stereospecific route to the target molecule.
| Starting Material | Reagents and Conditions | Product |
| 2-Methyl-2-vinyloxirane | Aqueous Ammonium Hydroxide | This compound |
Reductive Amination Pathways
Reductive amination is a robust and widely utilized method for forming carbon-nitrogen bonds. harvard.edu This process typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a suitable precursor would be the corresponding α-hydroxy ketone, 1-hydroxy-3-methylbut-3-en-2-one.
The reaction proceeds via the formation of an iminium ion from the ketone and an ammonia source (e.g., ammonia or ammonium acetate), followed by reduction. A key challenge is the selection of a reducing agent that selectively reduces the C=N bond of the iminium intermediate without affecting the carbonyl group of the starting material or the allylic double bond. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective for this transformation as they are more reactive towards the protonated imine than the ketone. harvard.edu
A generalized scheme for this pathway is presented below:
Scheme 1: Reductive Amination for this compound Synthesis
Recent advancements have also explored catalytic transfer hydrogenation conditions. For instance, ruthenium complexes have been used for the reductive amination of allylic alcohols, where the alcohol is first isomerized to the corresponding aldehyde, which then undergoes amination and reduction. acs.org
| Amine Source | Reducing Agent | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|
| NH₄OAc | NaBH(OAc)₃ | Dichloroethane (DCE) | 80-95 | harvard.edu |
| NH₃/MeOH | NaBH₃CN | Methanol (MeOH) | 75-90 | harvard.edu |
| N-Ethyl-aniline | HCO₂H (H-source) / Ru-catalyst | Toluene | 59-87 | acs.org |
Nucleophilic Substitution Reactions Involving Nitrogen Sources
Nucleophilic substitution on an allylic substrate provides a direct route to allylic amines. libretexts.org For the synthesis of this compound, a suitable electrophile would be a precursor with a good leaving group at the C1 position, such as 1-chloro-3-methylbut-3-en-2-ol. The reaction with a nitrogen nucleophile, such as ammonia or a protected amine equivalent (e.g., sodium azide followed by reduction), would yield the target compound.
A significant consideration in allylic substitutions is the potential for allylic rearrangement, where the nucleophile attacks the γ-carbon (C3) instead of the α-carbon (C1), leading to a rearranged product. youtube.comwikipedia.org This occurs via an Sₙ2' mechanism, which competes with the direct Sₙ2 displacement. The regioselectivity of the reaction can be influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions.
Scheme 2: Sₙ2 vs. Sₙ2' Pathway in the Amination of an Allylic Precursor
The use of azide as a nucleophile, followed by a reduction step (e.g., using H₂/Pd-C or LiAlH₄), is a common strategy to introduce a primary amine and can often provide good regioselectivity for the direct substitution product.
Olefination and Hydroxylation Sequences
Hydroboration-Oxidation of Alkyne Precursors
The hydroboration-oxidation of alkynes is a powerful method for the synthesis of carbonyl compounds and alcohols with anti-Markovnikov regioselectivity. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this two-step process can be envisioned starting from an amino-functionalized alkyne, such as 1-amino-3-methylbut-3-yn-2-ol. However, a more plausible route involves starting with an alkyne like 4-amino-2-methylbut-1-yne. The hydroboration step involves the syn-addition of a borane reagent across the triple bond. To prevent double addition, a sterically hindered borane, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used. libretexts.orgchemistrysteps.com
The boron atom adds to the less substituted carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation of the resulting vinylborane intermediate with hydrogen peroxide (H₂O₂) in a basic medium replaces the boron atom with a hydroxyl group, yielding an enol. This enol intermediate would then tautomerize to the more stable aldehyde. To achieve the target alcohol, a different alkyne precursor, 3-methyl-1-butyn-3-amine, could be hydroborated to yield an intermediate that upon oxidation gives the desired amino alcohol structure. The regioselectivity of the hydroboration step is crucial for the success of this pathway. chemistrysteps.com
Ring-Opening Reactions of Epoxides or Aziridines
The aminolysis of epoxides is a classic and highly effective method for the synthesis of β-amino alcohols. rroij.comresearchgate.net For the specific target of this compound, the key precursor would be a vinyl epoxide, namely 2-isopropenyl-2-methyloxirane (also known as 3,4-epoxy-3-methyl-1-butene).
The reaction involves the nucleophilic attack of an amine or ammonia at one of the electrophilic carbons of the epoxide ring. In the case of vinyl epoxides, the attack can occur at either the C2 or C4 position. The regioselectivity is often influenced by the catalyst and reaction conditions. acs.orgrsc.org Rhodium-catalyzed ring-opening of vinyl epoxides with aromatic amines has been shown to occur with high regioselectivity at the allylic carbon, proceeding via an Sₙ2 mechanism with inversion of configuration. acs.orgresearchgate.net
Scheme 3: Regioselective Ring-Opening of a Vinyl Epoxide
| Catalyst | Nucleophile | Key Feature | Reference |
|---|---|---|---|
| [Rh(CO)₂Cl]₂ | Aromatic Amines | High regioselectivity for 1,2-amino alcohols | acs.org |
| Acetic Acid | Aromatic/Aliphatic Amines | Metal- and solvent-free protocol | researchgate.netrsc.org |
| Zirconium(IV) chloride | Anilines | Mild conditions, ambient temperature | rroij.com |
| Microwave Irradiation | NH₄OH | High yield, stereospecific | rroij.com |
Similarly, the ring-opening of a corresponding vinyl aziridine with a water or hydroxide nucleophile could also serve as a viable route to the target molecule, affording the amino alcohol with high regio- and stereocontrol.
Multi-component Reactions Incorporating Key Subunits
Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. nih.gov The Petasis reaction, a variation of the Mannich reaction, is particularly relevant as it can generate allylic amines. nih.gov A hypothetical Petasis-type MCR for the synthesis of this compound could involve the reaction of an amine (e.g., a protected ammonia equivalent), a hydroxy-aldehyde (e.g., glycolaldehyde), and a vinyl boronic acid (e.g., isopropenylboronic acid).
This approach allows for the rapid assembly of the core structure of the target molecule. The choice of components and reaction conditions would be critical to control the stereochemical outcome and yield of the desired product.
Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound
Given that this compound possesses a chiral center at the C2 position, enantioselective synthesis is of significant importance. Several strategies can be employed to achieve high levels of stereocontrol.
Enantioselective Ring-Opening: The ring-opening of prochiral vinyl epoxides, as discussed in section 2.2.2.2, can be rendered asymmetric by using chiral catalysts. Various transition metal complexes, often paired with chiral ligands, can facilitate the enantioselective addition of a nitrogen nucleophile to the epoxide, establishing the stereocenter in a single step.
Asymmetric Amination: Direct asymmetric amination of C-H bonds is an increasingly powerful tool. Palladium-catalyzed allylic C-H amination, for instance, can convert homoallylic alcohols into precursors for syn-1,3-amino alcohols with high selectivity. nih.govacs.org Applying this logic, a suitably designed substrate could undergo intramolecular or intermolecular amination to install the chiral amine center. Another approach involves the enantioselective radical C-H amination of alcohols, which can provide access to chiral β-amino alcohols. nih.gov
Enantioselective Reductions: Asymmetric reduction of a precursor ketone, such as 1-(tert-butylsulfinylamino)-3-methylbut-3-en-2-one, using chiral reducing agents can establish the stereochemistry of the hydroxyl group. Chiral borohydride reagents, modified with chiral amino alcohols, have demonstrated high enantioselectivity in the reduction of various ketones. rsc.org
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen or another part of the precursor molecule can direct the stereochemical outcome of a subsequent reaction. For example, an asymmetric Michael addition of a chiral lithium amide to a trisubstituted α,β-unsaturated ester can be used to construct chiral β-amino esters, which are versatile intermediates. researchgate.net This strategy could be adapted to build the chiral backbone of the target molecule.
These asymmetric strategies, often leveraging advances in organocatalysis and transition-metal catalysis, provide powerful means to access enantiomerically pure this compound, a valuable building block for further synthetic applications. pnas.orgnih.gov
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to an achiral substrate, directing the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of amino alcohols, chiral auxiliaries like pseudoephedrine or oxazolidinones are commonly employed. nih.gov For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols has been reported using arylglyoxals and a pseudoephedrine auxiliary. nih.gov This reaction is catalyzed by a Brønsted acid and proceeds through a morpholinone intermediate, which is then converted to the desired 1,2-amino alcohol. nih.gov
A hypothetical application to this compound could involve the reaction of a suitable precursor, such as a β-keto ester, with a chiral auxiliary to form an enolate. The subsequent diastereoselective reduction of the ketone would be directed by the chiral auxiliary, establishing the desired stereochemistry at the hydroxyl-bearing carbon. Subsequent amination and removal of the auxiliary would yield the target molecule. A recent innovative approach combines asymmetric catalysis to install a transient chiral auxiliary from achiral precursors, which then directs diastereoselective reactions. acs.org
Asymmetric Catalysis in Stereoselective Bond Formation
Asymmetric catalysis utilizes a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other. This is a highly efficient method as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired stereoisomer.
Metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral alcohols from ketones. researchgate.net This technique involves the use of a transition metal catalyst, such as ruthenium, rhodium, or iridium, complexed with a chiral ligand. researchgate.netru.nlnih.gov The chiral ligand creates a chiral environment around the metal center, which directs the delivery of hydrogen to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol.
In the context of synthesizing amino alcohols, the asymmetric hydrogenation of amino ketones is a direct and efficient route. acs.orgacs.org For example, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols in high yields and enantioselectivities. nih.govacs.org Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones is a highly efficient method for the synthesis of chiral 1,2-amino alcohols. researchgate.net
A potential synthetic route to this compound using this methodology would involve the preparation of the corresponding amino ketone, 1-amino-3-methylbut-3-en-2-one. Subsequent asymmetric hydrogenation using a suitable chiral metal catalyst would then yield the desired enantiomer of the target amino alcohol.
Table 1: Examples of Metal-Catalyzed Asymmetric Hydrogenation of Amino Ketones
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Ir-(R)-1c | α-Amino Ketone | Chiral 1,2-Amino Alcohol | >99 | up to 99.9 |
| Ni/Cu cocatalyst | α- and β-Amino Ketones | Chiral Amino Alcohols | High | High |
| Cobalt/Chiral Ligand | α-Primary Amino Ketones | Chiral Vicinal Amino Alcohols | High | up to 99 |
This table presents data for analogous reactions and is for illustrative purposes.
Organocatalysis refers to the use of small organic molecules as catalysts. This field has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity, air and moisture stability, and ready availability of catalysts.
For the synthesis of chiral amino alcohols, organocatalysts can be employed in various asymmetric transformations. For example, simple primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov Additionally, organocatalytic three-component one-pot asymmetric Mannich reactions using unmodified aldehydes as donors have been developed for the synthesis of α,β-amino alcohol derivatives.
A plausible organocatalytic route to this compound could involve an asymmetric aldol reaction between a suitable enolizable ketone and an aldehyde, catalyzed by a chiral amino acid or its derivative. The resulting aldol product could then be converted to the target amino alcohol through subsequent chemical transformations.
Diastereoselective Synthesis
When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative stereochemistry between them. For the synthesis of γ-amino alcohols, complementary catalytic diastereoselective methods have been developed. ru.nlnih.govrsc.org For instance, anti-products can be obtained through iridium-catalyzed asymmetric transfer hydrogenation, while syn-products can be accessed via rhodium-catalyzed asymmetric hydrogenation of the corresponding β-amino ketones. ru.nl
Another approach involves the use of chiral N-tert-butanesulfinyl imines, which react with enolized zinc homoenolates derived from cyclopropanols in a highly regio- and stereoselective manner to produce vicinal amino alcohol derivatives. acs.orgnih.gov The stereochemical outcome is influenced by the tert-butanesulfinyl group. acs.orgnih.gov
For this compound, which has two adjacent stereocenters, controlling the diastereoselectivity is crucial. A strategy could involve the diastereoselective reduction of a suitable α-amino ketone precursor. The choice of reducing agent and reaction conditions would be critical in achieving the desired syn or anti diastereomer.
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of amino alcohols is an area of active research.
Solvent-Free or Environmentally Benign Solvent Systems
One of the key principles of green chemistry is the use of safer solvents and auxiliaries, or ideally, their complete elimination. Solvent-free reactions, also known as solid-state reactions or neat reactions, can lead to improved efficiency, higher yields, and easier purification.
The synthesis of β-amino alcohols has been achieved under solvent-free conditions through the ring-opening of epoxides with amines. tandfonline.comorganic-chemistry.org For example, zinc(II) perchlorate hexahydrate has been shown to be a highly efficient catalyst for this reaction, affording 2-amino alcohols in high yields with excellent chemo-, regio-, and stereoselectivities under solvent-free conditions. organic-chemistry.org Another approach utilizes a self-solvent system where one of the reactants, such as aniline, also acts as the solvent in the reaction with propylene carbonate over a zeolite catalyst. scirp.org
Alternatively, the use of environmentally benign solvents, such as water or bio-based ethanol, is a cornerstone of green chemistry. The synthesis of 1,2-amino alcohols has been demonstrated using a visible-light photoredox-catalyzed decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water at room temperature. rsc.org Furthermore, an engineered two-enzyme cascade has been developed to convert diols to amino alcohols under aqueous conditions at room temperature and pressure, offering a sustainable route to these compounds. rsc.org
The application of these green principles to the synthesis of this compound could involve exploring solvent-free conditions for key reaction steps or utilizing water as a solvent in catalytic asymmetric transformations.
Catalyst Reuse and Recyclability in Synthetic Protocols
The sustainability and economic viability of synthetic processes for producing compounds like this compound are greatly enhanced by the ability to reuse and recycle catalysts. Research into catalyst immobilization and recovery has yielded several promising strategies applicable to the synthesis of allylic amino alcohols.
Immobilized Palladium Catalysts:
Homogeneous palladium catalysts are highly effective for allylic amination reactions. However, their recovery and reuse present a significant challenge. To address this, researchers have explored the immobilization of palladium catalysts on solid supports. One approach involves the use of amphiphilic polystyrene-poly(ethylene glycol) resin-supported chiral phosphine-palladium complexes. These catalysts have been successfully employed in the desymmetrization of meso-1,4-acetoxy cyclic allylic substrates in water, achieving high enantioselectivities. The heterogeneous nature of these catalysts allows for recovery by simple filtration and subsequent reuse. For instance, a resin-supported palladium complex was reused up to five times in the synthesis of a pharmaceutical intermediate, maintaining high conversion rates of over 90% acs.orgrsc.org. This demonstrates the potential for developing robust, recyclable palladium catalysts for the synthesis of chiral allylic amines.
Enzymatic Catalyst Recycling:
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral amino alcohols. Enzymes can be immobilized on various supports, which facilitates their separation from the reaction mixture and allows for their reuse over multiple cycles. For example, alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) have been co-immobilized on silica nanoparticles. This co-immobilized system demonstrated enhanced catalytic efficiency and was successfully reused for eight cycles, retaining 87% of its initial activity in the synthesis of chiral amines from alcohols rsc.org. The immobilization not only aids in catalyst recycling but can also improve enzyme stability and activity rsc.org. Such enzymatic systems, with their high stereoselectivity and potential for reuse, represent a promising avenue for the sustainable synthesis of chiral amino alcohols like this compound.
Table 1: Catalyst Recyclability in Amino Alcohol Synthesis No direct data is available for this compound. The table presents data for analogous reactions.
| Catalyst System | Support/Method | Substrate Type | Number of Cycles | Final Activity/Yield | Reference |
|---|---|---|---|---|---|
| Resin-supported Pd-phosphine complex | Amphiphilic polystyrene-poly(ethylene glycol) resin | meso-1,4-acetoxy cyclic allylic substrates | 5 | >90% conversion | acs.orgrsc.org |
| Co-immobilized ADH and AmDH | Silica nanoparticles | (S)-2-hexanol | 8 | 87% of initial activity | rsc.org |
Comparative Analysis of Synthetic Efficiencies, Yields, and Stereocontrol
The synthesis of a specific stereoisomer of a chiral molecule like this compound requires methods that offer high efficiency, yield, and stereocontrol. A comparative analysis of different synthetic strategies for analogous tertiary allylic amino alcohols can provide insights into the most effective approaches.
Palladium-Catalyzed Allylic Amination:
Palladium-catalyzed allylic amination is a powerful tool for the formation of C-N bonds. The use of chiral ligands allows for high enantioselectivity. For instance, the palladium-catalyzed allylic amination of nonactivated allylic alcohols using a binaphthol-based phosphoramidite ligand has been shown to produce allylic amines with up to 92% enantiomeric excess (ee) acs.org. In the synthesis of α,α-disubstituted N-alkyl/aryl allyl amines, high regioselectivity (up to 66/1) and enantioselectivity (up to 97% ee) have been achieved with a monophosphoramidite ligand acs.org. These methods demonstrate the potential for precise stereocontrol in the synthesis of complex allylic amines.
Enantioselective Radical C-H Amination:
A multi-catalytic approach involving chiral copper and acid co-catalysts with a photocatalyst has been developed for the enantioselective radical C-H amination of alcohols to produce β-amino alcohols nih.gov. This method has been applied to a range of alcohols, including those with vinyl substituents, affording products with enantiomeric excesses often exceeding 90% nih.gov. For allylic substrates, a 1,1-disubstituted alkene provided greater enantioselectivity (94% ee) compared to a simple vinyl substituent (83% ee), with yields around 80-82% nih.gov.
Titanium-Catalyzed Hydroaminoalkylation:
The intermolecular hydroaminoalkylation of alkynes with tertiary amines using a cationic titanium catalyst offers a highly stereoselective route to tertiary allylic amines. This method produces β,γ-disubstituted allylic amines with excellent stereoselectivity (E-configuration of the double bond) and in very good yields (up to 99%) nih.gov.
Enzymatic Synthesis:
Engineered amine dehydrogenases (AmDHs) have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. This biocatalytic approach offers high enantioselectivity (>99% ee) and can achieve high conversions (91–99%) in preparative-scale reactions frontiersin.org. The use of enzymes provides a green and highly selective method for accessing chiral amino alcohols.
Table 2: Comparative Analysis of Synthetic Methods for Allylic Amino Alcohols No direct data is available for this compound. The table presents data for the synthesis of structurally related compounds.
| Method | Catalyst/Enzyme | Substrate Type | Yield | Stereoselectivity (ee/dr) | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed Allylic Amination | Pd₂(dba)₃ / Phosphoramidite ligand | Allylic alcohols | Good to high | Up to 92% ee | acs.org |
| Pd-Catalyzed Allylic Amination | Pd(0) / Monophosphoramidite ligand | α,α-disubstituted allylic carbonates | Good | Up to 97% ee, up to 66:1 rr | acs.org |
| Enantioselective Radical C-H Amination | Ir-photocatalyst / Chiral Cu-catalyst / Acid co-catalyst | Allylic alcohols | 80-82% | Up to 94% ee | nih.gov |
| Ti-Catalyzed Hydroaminoalkylation | Cationic Titanium complex | Alkynes and tertiary amines | Up to 99% | Excellent (E-selectivity) | nih.gov |
| Enzymatic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-hydroxy ketones | 91-99% conversion | >99% ee | frontiersin.org |
Chemical Reactivity and Mechanistic Pathways of 1 Amino 3 Methylbut 3 En 2 Ol
Reactions Involving the Primary Amino Group
The primary amino group in 1-amino-3-methylbut-3-en-2-ol is a nucleophilic center and a Brønsted-Lowry base, rendering it susceptible to a variety of electrophilic substitution and condensation reactions.
Acylation, Alkylation, and Sulfonylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amino group readily attacks electrophilic carbon or sulfur atoms, leading to the formation of amides, secondary amines, and sulfonamides, respectively.
Acylation: In the presence of acylating agents such as acid chlorides or anhydrides, this compound is expected to undergo N-acylation to form the corresponding N-allyl-N-(2-hydroxy-3-methylbut-3-enyl)amide. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The use of a non-nucleophilic base is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Alkylation: The amino group can be alkylated by reacting with alkyl halides. This reaction can proceed via an SN2 mechanism, leading to the formation of secondary and tertiary amines. Over-alkylation to form a quaternary ammonium (B1175870) salt is possible, especially with an excess of the alkylating agent. The choice of solvent and base is crucial in controlling the extent of alkylation.
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonated products. This reaction is analogous to acylation and provides a method for the synthesis of sulfonamides, which are important functional groups in medicinal chemistry.
| Reaction Type | Reagent Class | General Product Structure |
| Acylation | Acid Chlorides (R-COCl), Acid Anhydrides ((RCO)2O) | N-(2-hydroxy-3-methylbut-3-enyl)amide |
| Alkylation | Alkyl Halides (R-X) | Secondary or Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | N-(2-hydroxy-3-methylbut-3-enyl)sulfonamide |
Condensation Reactions for Schiff Base Formation
The primary amino group of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. The formation of the imine involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration. The stability of the resulting Schiff base can be influenced by the nature of the substituent on the carbonyl compound. For instance, aromatic aldehydes like benzaldehyde (B42025) are known to form relatively stable Schiff bases with primary amines. researchgate.netnih.gov
| Carbonyl Compound | Product Type |
| Aldehyde (R-CHO) | N-(aryl/alkyl)methylidene-1-amino-3-methylbut-3-en-2-ol |
| Ketone (R2C=O) | N-(diaryl/dialkyl)methylidene-1-amino-3-methylbut-3-en-2-ol |
Cyclization Reactions to Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These intramolecular or intermolecular reactions can lead to the formation of five- or six-membered rings, which are prevalent in many biologically active compounds and natural products.
One of the most common cyclization reactions for 1,2-amino alcohols is the formation of oxazolines. organic-chemistry.org This can be achieved through various methods, such as reaction with carboxylic acids or their derivatives, followed by cyclodehydration. The initial step is the formation of an N-(2-hydroxyethyl)amide, which then undergoes an intramolecular cyclization to form the oxazoline (B21484) ring.
Furthermore, reactions with dicarbonyl compounds or their equivalents can lead to the formation of other important heterocyclic systems like pyrroles or pyridines, although these transformations may require specific catalysts and reaction conditions. For example, the Paal-Knorr pyrrole (B145914) synthesis involves the reaction of a primary amine with a 1,4-dicarbonyl compound. researchgate.net
Reactions Involving the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. The reactivity of the hydroxyl group can be influenced by the presence of the neighboring amino and vinyl groups.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, the reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. However, the presence of the basic amino group may require its prior protection to avoid side reactions. Alternatively, reaction with a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base can selectively yield the O-acylated product.
Etherification: The formation of an ether from the secondary alcohol can be achieved under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. However, the presence of the acidic N-H proton and the nucleophilic amino group necessitates careful selection of the base and reaction conditions to achieve selective O-alkylation.
| Reaction Type | Reagent Class | General Product Structure |
| Esterification | Carboxylic Acids (R-COOH), Acid Chlorides (R-COCl) | 1-Amino-3-methylbut-3-en-2-yl ester |
| Etherification | Alkyl Halides (R-X) with a base | 2-Alkoxy-1-amino-3-methylbut-3-ene |
Oxidation Reactions of the Alcohol Moiety
The secondary alcohol group in this compound can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or reaction with the other functional groups present in the molecule, namely the amino group and the double bond.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for the selective oxidation of secondary alcohols to ketones without affecting other sensitive functional groups. The product of this oxidation would be 1-amino-3-methylbut-3-en-2-one. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid would likely lead to cleavage of the double bond or oxidation of the amino group.
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 1-Amino-3-methylbut-3-en-2-one |
| Dess-Martin periodinane | 1-Amino-3-methylbut-3-en-2-one |
Research on Chemical Reactivity of this compound Remains Undocumented in Publicly Available Literature
Despite a comprehensive search of scientific databases and scholarly articles, no specific information regarding the chemical reactivity and mechanistic pathways of the compound this compound could be located.
This includes a thorough investigation into the key areas of chemical behavior as outlined for this article. Specifically, there is a lack of published research data on the following for this compound:
Elimination Reactions and Dehydration Pathways: No studies detailing the conditions or mechanisms for the removal of the hydroxyl group and a proton to form a more unsaturated species were found.
Reactions Involving the Alkene Moiety: The reactivity of the carbon-carbon double bond in this specific molecule has not been documented in the searched literature. This includes:
Electrophilic Addition Reactions: There is no information on how the double bond reacts with electrophiles. Consequently, specific mechanisms such as hydrohalogenation and hydration, or reactions like halogenation and epoxidation, have not been described for this compound.
Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, for instance, Diels-Alder or [3+2] cycloadditions, has not been explored in the available literature.
Hydrogenation and Reduction of the Alkene: No research detailing the catalytic or chemical reduction of the carbon-carbon double bond in this molecule was identified.
The absence of information extends to both theoretical and experimental studies. While the individual functional groups (amino, hydroxyl, and alkene) present in this compound have well-documented reactivities in other molecular contexts, the specific interplay and reactivity of these groups within this particular structure have not been the subject of published scientific investigation.
Therefore, it is not possible to provide a detailed, evidence-based article on the chemical reactivity of this compound at this time. Further experimental and computational research would be required to elucidate the chemical properties and reaction pathways of this compound.
Electrophilic Addition Reactions to the Double Bond
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The strategic positioning of the amino, hydroxyl, and alkene groups in this compound makes it an ideal substrate for tandem and cascade reactions, where multiple bond-forming events occur in a single pot, often with high stereoselectivity. Such processes are highly sought after in organic synthesis for their efficiency and atom economy.
One of the primary modes of tandem reactivity for this molecule would be intramolecular cyclization. The amino and hydroxyl groups can both act as nucleophiles, targeting the alkene moiety. For instance, an intramolecular aminohydroxylation or an intramolecular etherification/amination could be envisioned. These reactions could be promoted by transition metal catalysts, which are known to facilitate the isomerization of allylic alcohols to generate enol or enolate equivalents that can then undergo further reactions. rsc.org
Enzymatic cascade reactions represent another powerful approach for the transformation of amino alcohols. nih.govjove.com While specific enzymes for this compound have not been detailed in the literature, biocatalytic systems involving dioxygenases and decarboxylases have been successfully employed for the synthesis of chiral amino alcohols from amino acids. nih.govjove.com A hypothetical enzymatic cascade could involve an initial oxidation of the alcohol, followed by an intramolecular Michael addition of the amine to the resulting enone, leading to the formation of a cyclic amino ketone.
Palladium-catalyzed tandem reactions are particularly relevant for allylic systems. For example, a tandem asymmetric allylation followed by epoxidation, as demonstrated in other systems, could lead to the formation of highly functionalized epoxy alcohols with multiple contiguous stereocenters. nih.gov In the context of this compound, the amino group could first be protected, followed by a palladium-catalyzed intramolecular allylic amination, a reaction known to be effective for the synthesis of nitrogen-containing heterocycles. nih.gov
Reaction Kinetics and Thermodynamic Considerations
The kinetics of reactions involving the allylic alcohol moiety, such as epoxidation or isomerization, are expected to be influenced by factors like the choice of catalyst, solvent, and temperature. For instance, the kinetic resolution of allylic alcohols is a well-established method for obtaining enantiomerically enriched products, and the selectivity is highly dependent on the catalyst structure and reaction conditions. acs.orgnih.gov A hypothetical kinetic study of a catalyzed intramolecular cyclization of this compound could yield data similar to that presented in the illustrative table below.
Illustrative Kinetic Data for a Hypothetical Intramolecular Cyclization
| Entry | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|
| 1 | Catalyst A | 25 | 24 | 60 | 5:1 |
| 2 | Catalyst A | 50 | 12 | 95 | 4:1 |
| 3 | Catalyst B | 25 | 24 | 85 | 10:1 |
| 4 | Catalyst B | 50 | 8 | >99 | 9:1 |
Note: This data is illustrative and not based on experimental results for this compound.
Thermodynamically, the presence of both an amino and a hydroxyl group allows for the formation of intramolecular hydrogen bonds. This can influence the conformational preferences of the molecule and the stability of transition states in its reactions. The thermodynamics of vaporization and solvation of amino alcohols have been studied, providing insights into the energetics of these interactions. researchgate.net The relative stability of reactants, intermediates, and products will ultimately determine the position of equilibrium for any given transformation. For example, in a reversible cyclization reaction, the thermodynamic stability of the resulting heterocyclic ring system would be a key factor.
Mechanistic Elucidation via Isotopic Labeling Studies
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netnumberanalytics.comslideshare.net While no specific isotopic labeling studies have been reported for this compound, several experimental designs could be proposed to investigate its potential reaction pathways.
To probe the mechanism of a potential transition-metal-catalyzed isomerization-cyclization tandem reaction, the starting material could be synthesized with a deuterium (B1214612) label at the carbinol carbon (the carbon bearing the hydroxyl group). The position of the deuterium atom in the final product would reveal whether the reaction proceeds through a direct nucleophilic attack on the double bond or via an intermediate where the C-H bond at the carbinol center is broken, such as in the formation of a metal-hydride species.
Similarly, to investigate the mechanism of a hypothetical enzymatic reaction, one could use water labeled with ¹⁸O as the solvent. If the reaction involves the hydrolysis of an intermediate, the incorporation of the ¹⁸O label into the product would provide evidence for this pathway. The use of ¹⁵N-labeled this compound would allow for the unambiguous tracking of the nitrogen atom in mass spectrometry-based analyses of complex reaction mixtures.
Kinetic isotope effect (KIE) studies, where the rate of a reaction with a labeled substrate is compared to the rate with an unlabeled substrate, could also provide valuable mechanistic information. For example, a significant KIE upon deuteration of the N-H or O-H bonds would suggest that the cleavage of these bonds is involved in the rate-determining step of the reaction. These types of studies are fundamental to understanding the intricate details of reaction mechanisms in organic chemistry.
Advanced Spectroscopic and Structural Elucidation of 1 Amino 3 Methylbut 3 En 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone of organic chemistry, offering a detailed map of the carbon and proton frameworks within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
For 1-Amino-3-methylbut-3-en-2-ol, a hypothetical ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons present in the molecule. Key features would include the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values, which are proportional to the number of protons giving rise to the signal. The unique structural features, such as the vinyl protons of the butene group, the methyl protons, the methine proton adjacent to the hydroxyl group, and the methylene (B1212753) protons of the aminoethyl group, would each produce characteristic signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR, a ¹³C NMR spectrum would provide information on the carbon skeleton of this compound. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., sp³, sp², C-O, C-N). For the target molecule, one would anticipate signals for the two sp² hybridized carbons of the double bond, the sp³ hybridized carbon bearing the hydroxyl group, the sp³ hybridized carbon attached to the amino group, and the carbon of the methyl group.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete three-dimensional structure, a series of two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, establishing which protons are adjacent to one another in the molecular structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different functional groups and building blocks within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformational preferences of the molecule.
Without experimental data, any discussion of these techniques for this compound remains purely theoretical.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the exact mass of the molecular ion of this compound with very high precision. This accurate mass measurement allows for the determination of the elemental formula of the compound, confirming its atomic composition.
Tandem Mass Spectrometry (MS/MS)
In a tandem MS experiment, the molecular ion of this compound would be isolated and then fragmented. The resulting fragment ions would be detected, providing a fragmentation pattern that is characteristic of the molecule's structure. The analysis of these fragments would help to confirm the connectivity of the atoms and the presence of specific functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its primary amine, secondary alcohol, and alkene moieties.
The O-H stretching vibration of the alcohol group is typically observed as a broad and strong band in the region of 3400-3650 cm⁻¹. nih.govnih.gov The broadness of this peak is a result of intermolecular hydrogen bonding between alcohol molecules. nih.govnih.gov
The primary amine (R-NH₂) group is expected to show two distinct, sharp to medium intensity bands in the 3500-3300 cm⁻¹ range. nih.govrsc.org These bands correspond to the asymmetric and symmetric N-H stretching vibrations. The sharpness of these peaks helps to distinguish them from the broad O-H band. nih.gov
The unsaturated C=C bond of the alkene group gives rise to a stretching vibration band of variable intensity in the 1680-1640 cm⁻¹ region. mdpi.com The C-H stretching vibration associated with the sp²-hybridized carbons of the alkene is expected to appear in the 3100-3000 cm⁻¹ range. mdpi.com Additionally, the spectrum will contain bands corresponding to C-H stretching from the methyl and methylene groups, typically found between 2960 and 2850 cm⁻¹. nih.gov
Vibrations for the C-O and C-N single bonds are also expected. The C-O stretching of the secondary alcohol will likely produce a strong band in the 1150-1050 cm⁻¹ region, while the C-N stretching vibration typically appears in the 1250-1020 cm⁻¹ range.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (O-H) | Stretching | 3650 - 3400 | Strong, Broad |
| Primary Amine (N-H) | Stretching | 3500 - 3300 | Medium, Sharp (two bands) |
| Alkene (=C-H) | Stretching | 3100 - 3000 | Medium |
| Alkane (C-H) | Stretching | 2960 - 2850 | Medium to Strong |
| Alkene (C=C) | Stretching | 1680 - 1640 | Variable |
| Amine (N-H) | Bending | 1650 - 1580 | Medium |
| Carbon-Nitrogen (C-N) | Stretching | 1250 - 1020 | Medium |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in surveyed literature, the principles of X-ray crystallography allow for a hypothetical elucidation of its solid-state structure. Such an analysis would provide precise three-dimensional coordinates of each atom in the crystal lattice, enabling the determination of its absolute configuration, bond lengths, bond angles, and the nature of its intermolecular interactions.
Table 2: Expected Bond Parameters for this compound
| Bond | Bond Type | Expected Bond Length (Å) | Expected Bond Angle |
|---|---|---|---|
| C=C | Double | ~ 1.34 | C=C-C (~120°) |
| C-C | Single | ~ 1.54 | C-C-C (~109.5°) |
| C-O | Single | ~ 1.43 | C-C-O (~109.5°) |
| C-N | Single | ~ 1.47 | C-C-N (~109.5°) |
| O-H | Single | ~ 0.96 | C-O-H (~109°) |
| N-H | Single | ~ 1.01 | C-N-H (~109°) |
| C-H (sp³) | Single | ~ 1.09 | H-C-H (~109.5°) |
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Strength | Role in Crystal Packing |
|---|---|---|---|---|
| Hydrogen Bond | O-H | N | Strong | Primary structure-directing |
| Hydrogen Bond | N-H | O | Strong | Primary structure-directing |
| Hydrogen Bond | N-H | N | Moderate | Secondary interaction |
| Hydrogen Bond | O-H | O | Moderate | Secondary interaction |
Theoretical and Computational Studies of 1 Amino 3 Methylbut 3 En 2 Ol
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are indispensable tools for understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These first-principles approaches solve the electronic Schrödinger equation to map out the energy and wavefunction of the system. wikipedia.org
Density Functional Theory (DFT) for Energy Minimization and Vibrational Frequencies
Density Functional Theory (DFT) stands as one of the most widely used computational methods in chemistry and materials science due to its favorable balance of accuracy and computational cost. wikipedia.org DFT calculations can be employed to determine the optimized geometry of 1-Amino-3-methylbut-3-en-2-ol by finding the minimum on its potential energy surface. This process of energy minimization provides the most stable three-dimensional arrangement of the atoms in the molecule.
Once the optimized structure is obtained, DFT can be used to calculate the vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The calculated vibrational spectrum can be compared with experimental data, such as that from Fourier-Transform Infrared (FTIR) spectroscopy, to validate the accuracy of the computational model. nih.gov For this compound, key vibrational modes of interest would include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding, and the C=C stretching frequency of the allyl group.
Hypothetical DFT-Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Functional: B3LYP/6-311++G(d,p) | Functional: M06-2X/6-311++G(d,p) |
| O-H Stretch (Free) | ~3650 cm⁻¹ | ~3645 cm⁻¹ |
| O-H Stretch (H-bonded) | ~3400 cm⁻¹ | ~3390 cm⁻¹ |
| N-H Symmetric Stretch | ~3350 cm⁻¹ | ~3345 cm⁻¹ |
| N-H Asymmetric Stretch | ~3450 cm⁻¹ | ~3445 cm⁻¹ |
| C=C Stretch | ~1650 cm⁻¹ | ~1655 cm⁻¹ |
| C-O Stretch | ~1050 cm⁻¹ | ~1055 cm⁻¹ |
| C-N Stretch | ~1030 cm⁻¹ | ~1035 cm⁻¹ |
Note: This table presents hypothetical data based on typical values for similar functional groups and is for illustrative purposes. The actual calculated values would depend on the specific conformer and the level of theory.
Conformational Analysis and Stereochemical Preferences
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. libretexts.orglibretexts.org For this compound, the PES would be a function of its internal coordinates, such as bond lengths, bond angles, and dihedral angles. By systematically varying key dihedral angles (e.g., the C-C-C-N and O-C-C-N torsions), a map of the conformational landscape can be generated.
The minima on the PES correspond to stable conformers, while saddle points represent transition states between conformers. libretexts.org Mapping the PES allows for the identification of the global minimum energy conformation and other low-energy conformers that may be populated at room temperature. For a molecule like this compound, different conformers will exhibit distinct intramolecular interactions and, consequently, different stabilities.
Intramolecular Hydrogen Bonding Effects
A key feature of this compound is the presence of both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the -NH2 group). This allows for the formation of an intramolecular hydrogen bond (O-H···N or N-H···O). The formation of such a bond can significantly stabilize a particular conformation. arxiv.orgarxiv.org
Computational studies on similar amino alcohols have shown that the strength of the intramolecular hydrogen bond is influenced by the substitution pattern and the resulting geometry. arxiv.orgacs.orgnih.gov For this compound, theoretical calculations can quantify the strength of the hydrogen bond by examining geometric parameters (e.g., the H···N distance and the O-H-N angle) and by calculating the energy difference between the hydrogen-bonded conformer and a non-bonded conformer. The presence of the methyl group and the double bond will influence the steric and electronic environment, which in turn will affect the preference and strength of the intramolecular hydrogen bond.
Illustrative Data on Intramolecular Hydrogen Bonding in a Hypothetical Conformer of this compound
| Parameter | Calculated Value (Hypothetical) |
| H-bond Type | O-H···N |
| r(O-H) Bond Length (Å) | 0.975 |
| r(H···N) Distance (Å) | 2.10 |
| r(O···N) Distance (Å) | 2.85 |
| ∠(O-H···N) Angle (degrees) | 145 |
| H-bond Stabilization Energy (kcal/mol) | -3.5 |
Note: This table provides illustrative data based on typical values for intramolecular hydrogen bonds in amino alcohols. Actual values would be specific to the calculated conformer.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, intermolecular interactions, and the influence of the environment.
For this compound, MD simulations can be used to study its behavior in a solvent, such as water or ethanol. rsc.orgoup.com These simulations can reveal how the solvent molecules interact with the amino and hydroxyl groups, and how these interactions affect the conformational preferences of the solute. For instance, in a polar solvent, intermolecular hydrogen bonds with the solvent may compete with and disrupt the intramolecular hydrogen bond. rsc.org
Prediction of Spectroscopic Parameters
Theoretical and computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. scielo.br
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.com Methodologies such as the GIAO (Gauge-Including Atomic Orbital) method, often coupled with DFT functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p)), can provide theoretical chemical shifts. mdpi.com These calculated values, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation and assignment of experimental spectra. For this compound, predicted chemical shifts would be influenced by the electronic environment of each nucleus, including the deshielding effects of the hydroxyl and amino groups, as well as the double bond. bohrium.commdpi.com
Vibrational spectroscopy, encompassing IR and Raman techniques, can also be modeled computationally. Harmonic frequency calculations using DFT can predict the vibrational modes of this compound. scielo.br These calculations can help in the assignment of experimentally observed absorption bands to specific functional group vibrations, such as the O-H and N-H stretches, the C=C double bond stretch, and various bending and torsional modes. The theoretical Raman and IR spectra provide a detailed vibrational fingerprint of the molecule. scispace.com
Below is an interactive data table showcasing hypothetical predicted NMR chemical shifts for this compound, based on computational models applied to analogous unsaturated amino alcohols.
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C (CH₂) | 2.8 - 3.2 | 45 - 50 |
| 2 | C (CH-OH) | 4.0 - 4.5 | 70 - 75 |
| 3 | C (=C) | - | 140 - 145 |
| 4 | C (=CH₂) | 4.8 - 5.2 | 110 - 115 |
| 5 | C (CH₃) | 1.7 - 1.9 | 18 - 22 |
| - | OH | 2.0 - 4.0 (variable) | - |
| - | NH₂ | 1.5 - 3.0 (variable) | - |
Note: These are illustrative values and the actual predicted and experimental values may vary depending on the computational method, basis set, and solvent effects.
Reaction Pathway and Transition State Calculations
Computational chemistry provides critical insights into the mechanisms of chemical reactions, including the identification of reaction pathways and the characterization of transition states. For this compound, theoretical studies can elucidate its formation and reactivity.
The synthesis of amino alcohols can be computationally modeled to understand the reaction mechanism. For instance, the aminolysis of an epoxide precursor can be studied to determine the reaction's energy profile. DFT calculations can map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. cdnsciencepub.com For reactions involving allylic alcohols, computational studies have shown the importance of hydrogen bonding and the role of catalysts in facilitating the reaction. researchgate.net
Furthermore, the reactivity of this compound in subsequent reactions can be investigated. For example, its participation in palladium-catalyzed allylic amination could be modeled. researchgate.net Such studies would involve locating the transition state for the key bond-forming or bond-breaking steps, providing a deeper understanding of the reaction's stereoselectivity and regioselectivity. nih.gov The Zimmerman-Traxler model, for instance, has been computationally supported to predict the stereochemical outcome of reactions involving allylic alcohols. nih.govacs.org
The following table provides a hypothetical summary of calculated activation energies for key steps in the formation of a generic unsaturated amino alcohol, based on data from analogous systems.
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Nucleophilic attack of amine on epoxide | B3LYP | 6-31G(d) | 15 - 20 |
| Proton transfer to form the amino alcohol | M06-2X | 6-311+G(d,p) | 5 - 10 |
| Pd-catalyzed C-N bond formation | DFT (various) | def2-SVP | 20 - 25 |
Note: These values are representative and depend heavily on the specific reactants, catalysts, and computational parameters used.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
In a QSRR study, a set of molecular descriptors is calculated for a series of related compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., molecular connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial atomic charges). nih.gov The reactivity of these compounds is determined experimentally, for example, by measuring reaction rates or equilibrium constants. researchgate.net Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov
For a series of unsaturated amino alcohols including this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, such as their efficacy as a ligand in a catalytic process or their rate of oxidation. The model could help in designing new, more reactive or selective compounds by suggesting modifications to the molecular structure that would optimize the desired reactivity.
The table below illustrates the types of molecular descriptors that would be calculated for this compound in a hypothetical QSRR study.
| Descriptor Type | Specific Descriptor | Hypothetical Value for this compound |
| Constitutional | Molecular Weight ( g/mol ) | 101.15 |
| Topological | First-order Molecular Connectivity Index (¹χ) | 4.23 |
| Geometrical | Polar Surface Area (Ų) | 46.25 |
| Quantum-Chemical | HOMO Energy (eV) | -9.5 |
| Quantum-Chemical | LUMO Energy (eV) | 1.2 |
| Quantum-Chemical | Dipole Moment (Debye) | 2.5 |
Applications of 1 Amino 3 Methylbut 3 En 2 Ol in Chemical Synthesis and Catalysis
Utility in Catalysis and Ligand Design
Without specific studies on the reactivity, synthesis, and catalytic activity of 1-Amino-3-methylbut-3-en-2-ol, any attempt to generate content for the above outline would be speculative and would not adhere to the required standards of scientific accuracy. Further investigation into this specific molecule is required before a comprehensive article on its applications can be written.
No Information Found for this compound
Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "this compound."
Extensive searches were conducted to locate data pertaining to the synthesis, properties, and applications of this specific molecule as outlined in the user's request. These searches included various permutations of the chemical name and targeted inquiries into its potential use in catalysis, materials science, and analytical methodologies.
The search results did yield information on structurally related but distinct compounds, including:
1-Amino-3-methylbut-3-en-2-one
1-Amino-3-methylbutan-2-ol
3-Methylbut-3-en-2-ol
3-Amino-3-methylbutan-1-ol
However, no peer-reviewed articles, patents, or technical documents were identified that specifically describe the synthesis, characterization, or application of this compound. This suggests that the compound may be novel, not yet synthesized, or not widely reported in the accessible scientific literature.
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Therefore, the requested article on the applications of this compound cannot be produced at this time.
Future Perspectives and Emerging Research Avenues for 1 Amino 3 Methylbut 3 En 2 Ol
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 1-Amino-3-methylbut-3-en-2-ol is a primary area for future research. Current approaches to synthesizing similar allylic amino alcohols often rely on multi-step processes. Future methodologies could focus on more direct and sustainable routes.
One promising avenue is the use of organocatalysis. For instance, enantioselective organocatalytic methods have been successfully employed for the synthesis of optically active allylic alcohols and amines. pnas.org Adapting such a strategy could allow for the stereocontrolled synthesis of this compound from simple precursors. Another approach could involve the direct amination of a corresponding diol or epoxide, a strategy that has seen success with related structures.
Furthermore, biocatalysis presents a green alternative for the synthesis of chiral amino alcohols. Enzymes could potentially be engineered to catalyze the direct conversion of a prochiral ketone to the desired amino alcohol with high stereoselectivity, minimizing the need for protecting groups and reducing waste.
Design and Synthesis of Advanced Catalytic Systems Based on the Compound
The bifunctional nature of this compound, containing both a Lewis basic amine and a coordinating hydroxyl group, makes it an attractive candidate for development as a ligand in asymmetric catalysis. Chiral β-amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions. rsc.org
Future research could focus on the synthesis of chiral variants of this compound and their application as ligands in reactions such as the enantioselective addition of organozinc reagents to aldehydes. rsc.org The allylic double bond within the ligand structure could also be exploited for catalyst immobilization or for creating more complex, multidentate ligand architectures.
Moreover, the development of metal complexes incorporating this compound as a ligand could lead to novel catalysts for a range of transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The electronic and steric properties of the ligand could be fine-tuned by derivatizing the amino or hydroxyl group, offering a modular approach to catalyst design.
Innovative Applications in Synthetic Chemistry and Materials Science
The unique combination of functional groups in this compound opens up possibilities for its use as a versatile building block in organic synthesis and as a monomer in materials science.
In synthetic chemistry, the compound could serve as a precursor to a variety of complex molecules. The vicinal amino alcohol motif is a key structural element in numerous natural products and pharmaceuticals. nih.gov The allylic alcohol functionality can undergo a range of transformations, including epoxidation, dihydroxylation, and various coupling reactions, while the amine provides a handle for further functionalization. Palladium-catalyzed allylic amination is a powerful tool for forming C-N bonds, and direct use of allylic alcohols in such reactions is an active area of research. rsc.org
In the realm of materials science, this compound could be investigated as a monomer for the synthesis of functional polymers. The vinyl group can participate in polymerization reactions, while the amino and hydroxyl groups can be used to cross-link polymer chains or to introduce specific functionalities, such as hydrophilicity or sites for metal coordination. This could lead to the development of new hydrogels, coatings, or responsive materials.
Interdisciplinary Research Opportunities in Chemical Sciences
The study of this compound is poised to create a number of interdisciplinary research opportunities, bridging organic synthesis, catalysis, materials science, and computational chemistry.
Collaboration between synthetic chemists and computational scientists could accelerate the discovery of novel synthetic routes and the design of advanced catalysts. Theoretical calculations could be used to predict the reactivity of the molecule, to understand the mechanism of catalytic cycles, and to guide the design of ligands with optimal properties.
Furthermore, the potential biological activity of this compound and its derivatives warrants investigation in collaboration with medicinal chemists and biologists. Amino alcohols are known to exhibit a range of biological activities, including antibiotic and antifungal properties. nih.govdundee.ac.uk Screening of a library of compounds based on the this compound scaffold could lead to the discovery of new therapeutic agents.
Unresolved Challenges and Promising Research Directions in the Field
Despite the promising outlook, the exploration of this compound is not without its challenges. A primary hurdle is the development of a highly selective and efficient synthesis of the molecule, particularly in an enantiomerically pure form. The control of regioselectivity and stereoselectivity in reactions involving the allylic system will be a key focus.
Another challenge lies in understanding and controlling the reactivity of the bifunctional molecule. The presence of both an amine and an alcohol can lead to competing side reactions in many chemical transformations. Developing orthogonal protection strategies or reaction conditions that allow for the selective functionalization of one group over the other will be crucial.
Future research should also focus on elucidating the fundamental chemical and physical properties of this compound. A thorough characterization of its conformational preferences, electronic structure, and spectroscopic signatures will provide a solid foundation for its application in various fields. The development of dual catalytic strategies for the amino-functionalization of allylic alcohols is a promising research direction that could be applied to this compound. nih.gov
The following table provides a summary of potential research directions and their associated challenges:
| Research Area | Promising Directions | Unresolved Challenges |
| Synthetic Methodologies | Organocatalytic and biocatalytic routes for stereoselective synthesis. | Achieving high yields and enantioselectivity; minimizing waste. |
| Catalytic Systems | Development of chiral ligands for asymmetric catalysis; synthesis of novel metal complexes. | Ligand stability; catalyst deactivation; fine-tuning of electronic and steric properties. |
| Innovative Applications | Use as a versatile building block for natural product synthesis; development of functional polymers. | Control of reactivity of multiple functional groups; polymer characterization and processing. |
| Interdisciplinary Research | Collaboration with computational chemistry for catalyst design; screening for biological activity. | Accurate theoretical models; identifying and optimizing lead compounds for therapeutic use. |
Q & A
Basic: What synthetic strategies are recommended for achieving high-purity 1-Amino-3-methylbut-3-en-2-ol?
Answer:
The compound can be synthesized via stereoselective routes using chiral catalysts (e.g., asymmetric hydrogenation) or kinetic resolution. Key steps include:
- Amine protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during synthesis .
- Double bond stabilization : Employ mild reducing agents (e.g., NaBH4) to retain the allylic alcohol structure while introducing the amino group .
- Purification : Column chromatography with silica gel or chiral stationary phases (e.g., cellulose derivatives) ensures enantiomeric separation .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Discrepancies often arise from differences in enantiomeric purity or assay conditions. To address this:
- Enantiomer-specific testing : Use chiral HPLC to isolate (R)- and (S)-forms and test their activities separately .
- Buffer system optimization : Adjust pH (e.g., 7.4 vs. 8.2) to account for protonation state changes affecting hydrogen-bonding interactions with enzymes .
- Control for stereochemical drift : Monitor racemization under experimental conditions (e.g., via circular dichroism spectroscopy) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : Confirm structure via - and -NMR, focusing on chemical shifts for the amino ( 1.5–2.5 ppm), hydroxyl ( 1.0–5.0 ppm), and alkene ( 4.5–6.5 ppm) groups .
- IR spectroscopy : Identify functional groups (N–H stretch: ~3300 cm; O–H stretch: ~3200–3600 cm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] peaks) .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Answer:
- Docking simulations : Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) via hydrogen bonds between the amino/hydroxyl groups and active-site residues .
- Molecular dynamics (MD) : Simulate pH-dependent stability (e.g., protonation at lysine residues) over 100-ns trajectories to assess conformational changes .
- QSAR analysis : Correlate substituent effects (e.g., methyl group position) with bioactivity data from PubChem or ChEMBL .
Basic: What precautions are necessary for handling this compound in aqueous solutions?
Answer:
- pH control : Maintain solutions at pH 6–8 to avoid decomposition; use phosphate or Tris buffers .
- Temperature regulation : Store at 4°C to minimize racemization or oxidation of the alkene .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the allylic alcohol .
Advanced: How can researchers design enantioselective catalysts for large-scale synthesis of this compound?
Answer:
- Ligand screening : Test chiral phosphine ligands (e.g., BINAP) in asymmetric hydrogenation of ketone precursors .
- Flow chemistry : Optimize reaction parameters (e.g., residence time, pressure) in microreactors to enhance enantiomeric excess (ee >95%) .
- Scale-up validation : Use PAT (Process Analytical Technology) tools like inline FTIR to monitor ee during pilot-scale production .
Basic: How does the stereochemistry of this compound influence its reactivity?
Answer:
- (R)-enantiomer : Often exhibits higher binding affinity to enzymes due to spatial alignment of the amino and hydroxyl groups .
- (S)-enantiomer : May show reduced activity or off-target effects in biological assays .
- Racemization risk : Heating above 50°C or prolonged storage in polar solvents (e.g., DMSO) can invert stereochemistry .
Advanced: What methodologies are suitable for studying the compound’s stability under physiological conditions?
Answer:
- Accelerated stability testing : Incubate at 37°C in simulated body fluid (SBF) and analyze degradation products via LC-MS .
- Isotope labeling : Use -labeled analogs to track metabolic pathways in cell cultures .
- Stress testing : Expose to UV light, oxidative agents (H2O2), or proteolytic enzymes to identify degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
